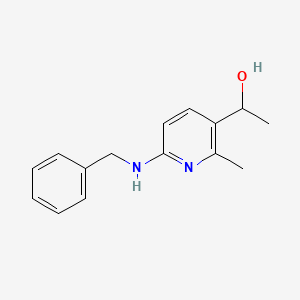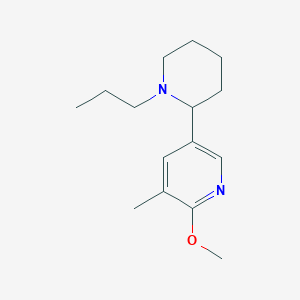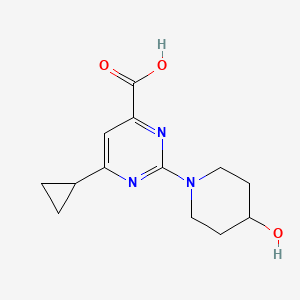![molecular formula C12H6ClFN2O B11802592 5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11802592.png)
5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine is a heterocyclic compound that belongs to the oxazolo[5,4-B]pyridine family This compound is characterized by the presence of a chlorine atom at the 5th position and a fluorophenyl group at the 2nd position of the oxazolo[5,4-B]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed direct C–H bond functionalization methodology, which is used to build the tricyclic scaffold and achieve subsequent C–H bond functionalization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorine and fluorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted oxazolo[5,4-B]pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Oxazolo[5,4-B]pyridine: The parent compound without the chlorine and fluorophenyl substituents.
5-Chloro-2-phenyl-oxazolo[5,4-B]pyridine: Similar structure but without the fluorine atom.
2-(3-Fluorophenyl)oxazolo[5,4-B]pyridine: Lacks the chlorine atom.
Uniqueness
5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine is unique due to the presence of both chlorine and fluorophenyl substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H6ClFN2O |
|---|---|
Peso molecular |
248.64 g/mol |
Nombre IUPAC |
5-chloro-2-(3-fluorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H6ClFN2O/c13-10-5-4-9-12(16-10)17-11(15-9)7-2-1-3-8(14)6-7/h1-6H |
Clave InChI |
DEJOUWAWAYCTLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)N=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride](/img/structure/B11802511.png)
![Ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate](/img/structure/B11802516.png)
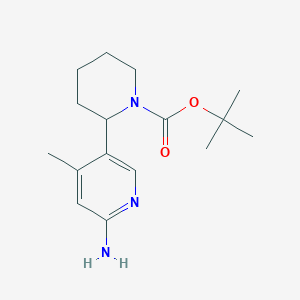

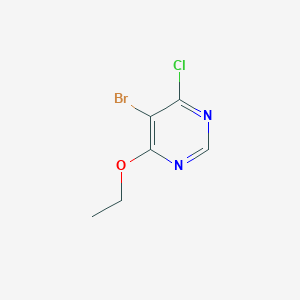



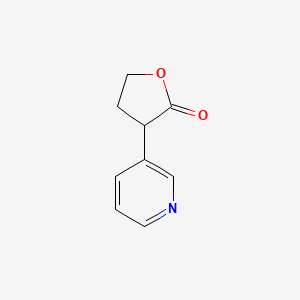
![N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide](/img/structure/B11802564.png)
